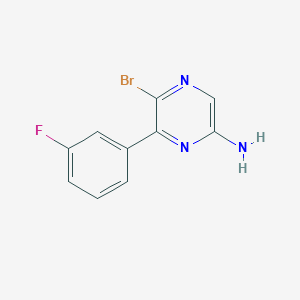

5-Bromo-6-(3-fluorophenyl)pyrazin-2-amine

Description

5-Bromo-6-(3-fluorophenyl)pyrazin-2-amine is a halogenated pyrazine derivative characterized by a bromine atom at position 5, a 3-fluorophenyl group at position 6, and an amine group at position 2. This compound serves as a critical intermediate in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors and antiviral agents. Its synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using 5-bromo-6-chloropyrazin-2-amine derivatives and 3-fluorophenylboronic acid under palladium catalysis . The compound’s structural features, including electron-withdrawing substituents (Br, F) and the aromatic 3-fluorophenyl group, contribute to its reactivity in nucleophilic substitution and metal-catalyzed transformations .

Properties

IUPAC Name |

5-bromo-6-(3-fluorophenyl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN3/c11-10-9(15-8(13)5-14-10)6-2-1-3-7(12)4-6/h1-5H,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJDGOREWGXHSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=CN=C2Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(3-fluorophenyl)pyrazin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2,3-dibromopyrazine.

Nucleophilic Substitution: The first step involves the nucleophilic substitution of one of the bromine atoms in 2,3-dibromopyrazine with 3-fluoroaniline. This reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(3-fluorophenyl)pyrazin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. Conditions include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazine compounds, including 5-bromo-6-(3-fluorophenyl)pyrazin-2-amine, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural features can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. Molecular docking simulations suggest that this compound may effectively bind to proteins associated with cancer pathways, thus providing a potential therapeutic avenue for cancer treatment .

Antimicrobial Properties

The compound's structural characteristics also suggest potential antimicrobial activity. Similar pyrazine derivatives have been investigated for their ability to combat bacterial infections, with some studies reporting effective inhibition of microbial growth . The presence of halogens such as bromine and fluorine is known to enhance the bioactivity of organic compounds, which may contribute to the antimicrobial efficacy of this compound.

Material Science

Organic Optoelectronic Materials

Pyrazine derivatives have been utilized in the development of organic optoelectronic materials due to their electronic properties. The incorporation of this compound into polymer matrices has been explored for applications in organic light-emitting diodes (OLEDs) and solar cells. The compound's ability to facilitate charge transport and improve device efficiency is currently under investigation .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including regioselective reactions that allow for the introduction of different substituents at specific positions on the pyrazine ring. This flexibility in synthesis enables the creation of a library of derivatives with tailored properties for specific applications .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of pyrazine derivatives, including this compound, exhibited potent anticancer activity against various tumor cell lines. The research utilized molecular docking techniques to predict binding affinities and identified key interactions between the compound and target proteins involved in cell cycle regulation.

Case Study 2: Organic Electronics

Another investigation focused on the application of pyrazine derivatives in organic electronics. The study explored how incorporating this compound into polymer films improved charge mobility and overall device performance in OLEDs. The findings highlighted the importance of molecular design in optimizing electronic properties for practical applications.

Comparison Table: Related Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 5-Bromo-2-amino-pyrazine | Pyrazine derivative | Lacks fluorine; used in various biological studies. |

| 6-Fluoro-pyrazin-2-amines | Pyrazine derivative | Focuses on fluorinated derivatives; potential bioactivity. |

| 4-Bromo-pyrazin-2-amines | Pyrazine derivative | Different halogen placement; potential biological activity. |

Mechanism of Action

The mechanism of action of 5-Bromo-6-(3-fluorophenyl)pyrazin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The halogen atoms can enhance binding affinity through halogen bonding or hydrophobic interactions. The exact molecular targets and pathways involved would depend on the specific drug candidate being developed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of pyrazin-2-amine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 5-Bromo-6-(3-fluorophenyl)pyrazin-2-amine with structurally related compounds:

Physicochemical Properties

| Property | This compound | 3-Bromo-5-phenylpyrazin-2-amine | 6-Bromo-2-fluoropyridin-3-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | 297.12 | 274.11 | 207.01 |

| LogP | 2.8 (predicted) | 3.1 | 1.9 |

| Solubility | Moderate in DMSO, DMF | Low in polar solvents | High in THF, acetone |

| Thermal Stability | Decomposes at 220°C | Stable up to 250°C | Stable up to 200°C |

Biological Activity

5-Bromo-6-(3-fluorophenyl)pyrazin-2-amine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring both bromine and fluorine substituents, suggests enhanced reactivity and biological efficacy compared to similar compounds. This article synthesizes existing research findings on the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a pyrazine ring with bromine and fluorine substituents. The presence of halogens is known to influence biological activity by enhancing binding affinity to target proteins through halogen bonding or hydrophobic interactions.

The mechanism of action for this compound involves its interaction with various biological targets. It may modulate enzyme activity or receptor binding, leading to diverse biological effects depending on the specific application. The halogen atoms can significantly enhance the compound's metabolic stability and biological activity, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown that halogenated pyrazine derivatives often demonstrate significant activity against various bacterial strains. The compound's structural characteristics likely contribute to its effectiveness in disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, including MCF-7 breast cancer cells, where it showed promising antiproliferative effects. The compound's ability to destabilize microtubules may be a crucial factor in its anticancer activity .

Case Studies

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of pyrazine derivatives. Modifications to the halogen positions and the introduction of additional functional groups can significantly enhance their therapeutic profiles. For example, compounds with electron-withdrawing groups at specific positions on the phenyl ring have shown improved potency against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.